1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone is a synthetic organic compound that features a pyrazole ring substituted with a difluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluorocyclopropyl Group: The difluorocyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable difluorocyclopropyl precursor reacts with the pyrazole intermediate.
Final Assembly: The final step involves the acylation of the pyrazole ring with an ethanone derivative to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used to study the interactions of pyrazole derivatives with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which 1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluorocyclopropyl group can enhance the compound’s stability and binding affinity, while the pyrazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Pyrazofurin: A pyrazole-based antiviral agent.
Encorafenib: A pyrazole-containing kinase inhibitor used in cancer treatment.
Celecoxib: A pyrazole-based nonsteroidal anti-inflammatory drug.
Uniqueness: 1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
1-[2-(2,2-difluorocyclopropyl)pyrazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c1-5(13)6-2-3-11-12(6)7-4-8(7,9)10/h2-3,7H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSPOLWZKZDXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1C2CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.